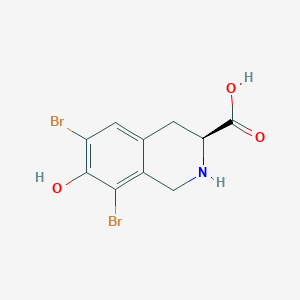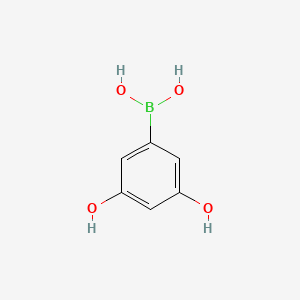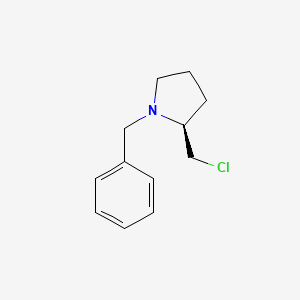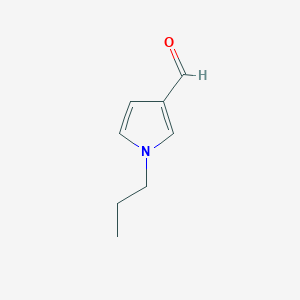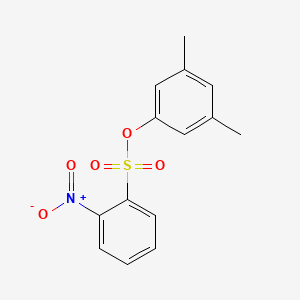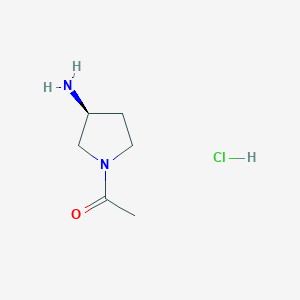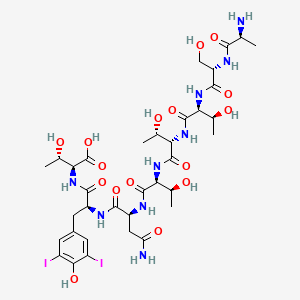
Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr: is a complex peptide composed of a sequence of amino acids: Alanine, Serine, Threonine, Threonine, Threonine, Asparagine, 3,5-Diiodo-Tyrosine, and Threonine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and HOBt to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Large-scale reactors and automated synthesizers are used to ensure consistency and efficiency. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr can undergo various chemical reactions, including:
Oxidation: : The iodine atoms in the 3,5-diiodo-tyrosine moiety can be oxidized to form iodate or iodide ions.
Reduction: : The peptide can be reduced to remove disulfide bonds, if present.
Substitution: : The amino acid residues can undergo substitution reactions, particularly at the reactive sites of the iodine atoms.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide (H₂O₂) or iodine (I₂) are used.
Reduction: : Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
Oxidation: : Iodate or iodide ions.
Reduction: : Reduced forms of the peptide.
Substitution: : Modified peptide derivatives with different functional groups.
Applications De Recherche Scientifique
Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr has several scientific research applications:
Chemistry: : Used as a model compound in peptide synthesis studies.
Biology: : Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: : Potential therapeutic applications in drug design and delivery systems.
Industry: : Employed in the development of bioactive materials and supplements.
Mécanisme D'action
The mechanism by which Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr exerts its effects involves its interaction with specific molecular targets and pathways. The presence of iodine atoms may enhance its binding affinity to certain receptors, influencing biological processes such as hormone secretion and cellular signaling.
Comparaison Avec Des Composés Similaires
Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr is unique due to its specific amino acid sequence and the presence of iodine atoms. Similar compounds include other peptide derivatives and amino acid sequences, but the combination of these particular amino acids and iodine atoms sets it apart.
List of Similar Compounds
Peptide T: : A threonine derivative used in ergogenic supplements.
Other amino acid derivatives: : Various peptides with different sequences and functional groups.
Propriétés
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53I2N9O16/c1-11(38)28(54)42-21(10-47)31(57)43-24(13(3)49)33(59)45-25(14(4)50)34(60)44-23(12(2)48)32(58)41-20(9-22(39)52)29(55)40-19(30(56)46-26(15(5)51)35(61)62)8-16-6-17(36)27(53)18(37)7-16/h6-7,11-15,19-21,23-26,47-51,53H,8-10,38H2,1-5H3,(H2,39,52)(H,40,55)(H,41,58)(H,42,54)(H,43,57)(H,44,60)(H,45,59)(H,46,56)(H,61,62)/t11-,12-,13-,14-,15-,19-,20-,21-,23-,24-,25-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEMHZCBNZMGFO-FXOPEWHHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)N[C@@H]([C@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H53I2N9O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1109.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

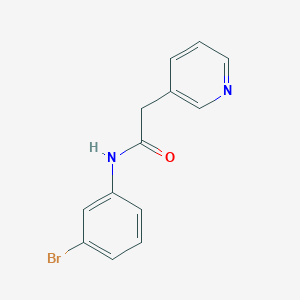

![3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid](/img/structure/B3229248.png)

![Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B3229273.png)
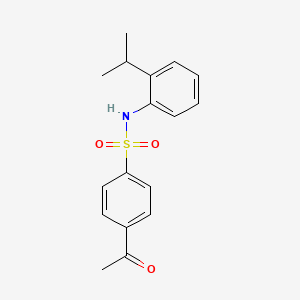
![(2R,3R,4S,5R)-2-[(Benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluorooxolan-3-yl benzoate](/img/structure/B3229284.png)
